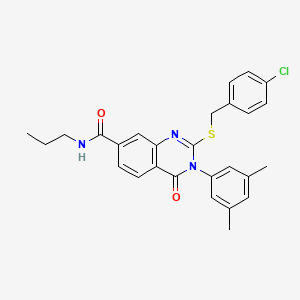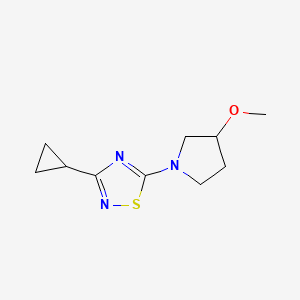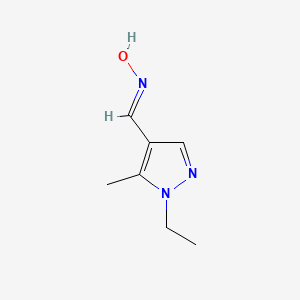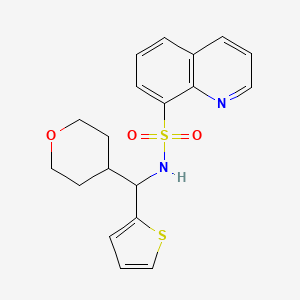
3,3'-Dimethyl-4'-fluorobutyrophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3'-Dimethyl-4'-fluorobutyrophenone, also known as DFB, is a chemical compound that belongs to the family of aryl ketones. It is widely used in the field of scientific research due to its unique properties and applications.
Mécanisme D'action
3,3'-Dimethyl-4'-fluorobutyrophenone acts as an inhibitor of the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. Prostaglandins play a critical role in inflammation and pain. By inhibiting the production of prostaglandins, 3,3'-Dimethyl-4'-fluorobutyrophenone can reduce inflammation and pain.
Biochemical and Physiological Effects:
3,3'-Dimethyl-4'-fluorobutyrophenone has been shown to have various biochemical and physiological effects. In animal studies, 3,3'-Dimethyl-4'-fluorobutyrophenone has been shown to reduce inflammation and pain. It has also been shown to have anticonvulsant and anxiolytic effects. 3,3'-Dimethyl-4'-fluorobutyrophenone has also been shown to have neuroprotective effects, which may have potential applications in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
3,3'-Dimethyl-4'-fluorobutyrophenone has several advantages for lab experiments. It is a readily available and relatively inexpensive compound. It is also stable under normal laboratory conditions. However, 3,3'-Dimethyl-4'-fluorobutyrophenone has some limitations. It is not very soluble in water, which can make it difficult to use in aqueous solutions. 3,3'-Dimethyl-4'-fluorobutyrophenone is also relatively toxic and should be handled with care.
Orientations Futures
3,3'-Dimethyl-4'-fluorobutyrophenone has several potential future directions for scientific research. One potential direction is the development of 3,3'-Dimethyl-4'-fluorobutyrophenone-based drugs for the treatment of inflammation and pain. Another potential direction is the development of 3,3'-Dimethyl-4'-fluorobutyrophenone-based drugs for the treatment of neurodegenerative diseases. Additionally, 3,3'-Dimethyl-4'-fluorobutyrophenone could be used as a starting material for the synthesis of new organic compounds with potential applications in various fields, including pharmaceuticals and agrochemicals.
Conclusion:
In conclusion, 3,3'-Dimethyl-4'-fluorobutyrophenone is a unique and versatile compound that has various applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 3,3'-Dimethyl-4'-fluorobutyrophenone has the potential to be used in the development of new drugs and organic compounds with potential applications in various fields.
Méthodes De Synthèse
3,3'-Dimethyl-4'-fluorobutyrophenone can be synthesized through various methods. One of the most common methods is the Friedel-Crafts acylation reaction, which involves the reaction of benzene with 3,3-dimethyl-4-fluorobutyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction yields 3,3'-Dimethyl-4'-fluorobutyrophenone as a white crystalline solid.
Applications De Recherche Scientifique
3,3'-Dimethyl-4'-fluorobutyrophenone is widely used in scientific research for its unique properties and applications. It is commonly used as a starting material in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. 3,3'-Dimethyl-4'-fluorobutyrophenone is also used as a reagent in the analysis of organic compounds, such as the determination of the purity of organic compounds.
Propriétés
IUPAC Name |
1-(4-fluoro-3-methylphenyl)-3-methylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FO/c1-8(2)6-12(14)10-4-5-11(13)9(3)7-10/h4-5,7-8H,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSINMLOYFAGUIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)CC(C)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(3-Fluorophenyl)-6,7-dimethyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2613174.png)

![Tert-butyl 8-oxo-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B2613177.png)
![N-(3,4-dimethoxyphenyl)-2-(3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2613179.png)
![N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2613180.png)

![tert-butyl 2-amino-1-(2-hydroxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2613182.png)



![4-[2-((E)-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-3-methoxyphenyl}methylidene)hydrazino]benzenecarboxylic acid](/img/structure/B2613190.png)